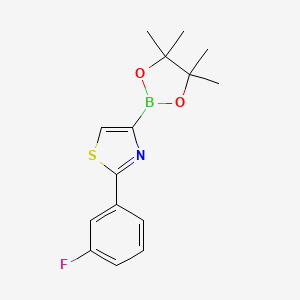
2-(3-Fluorophenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Fluorophenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole is a compound that belongs to the class of thiazoles, which are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Vorbereitungsmethoden
The synthesis of 2-(3-Fluorophenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3-fluorophenyl thiazole and 4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
Coupling Reaction: The key step involves a Suzuki-Miyaura coupling reaction, where the 3-fluorophenyl thiazole is coupled with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a palladium catalyst and a base such as potassium carbonate.
Reaction Conditions: The reaction is typically carried out in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures (around 80-100°C) under an inert atmosphere (e.g., nitrogen or argon).
Analyse Chemischer Reaktionen
2-(3-Fluorophenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into thiazolidines or other reduced forms using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.
Cross-Coupling Reactions: The boronate ester group allows for further cross-coupling reactions, such as Suzuki-Miyaura or Sonogashira couplings, to introduce various substituents.
Wissenschaftliche Forschungsanwendungen
2-(3-Fluorophenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug discovery, particularly for targeting specific enzymes or receptors.
Materials Science: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: The compound is studied for its biological activity, including its potential as an antimicrobial or anticancer agent.
Wirkmechanismus
The mechanism of action of 2-(3-Fluorophenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole depends on its specific application:
Enzyme Inhibition: In medicinal chemistry, the compound may act as an inhibitor of specific enzymes by binding to their active sites and blocking their activity.
Receptor Binding: It may interact with cellular receptors, modulating their signaling pathways and leading to various biological effects.
Electronic Properties: In materials science, the compound’s electronic properties are exploited to enhance the performance of electronic devices.
Vergleich Mit ähnlichen Verbindungen
2-(3-Fluorophenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole can be compared with other similar compounds:
2-Phenylthiazole: Lacks the fluorine and boronate ester groups, resulting in different reactivity and applications.
2-(3-Chlorophenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole: Similar structure but with a chlorine atom instead of fluorine, leading to different chemical properties.
2-(3-Fluorophenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole:
This compound’s unique combination of functional groups makes it a versatile and valuable molecule in various scientific and industrial fields.
Eigenschaften
Molekularformel |
C15H17BFNO2S |
|---|---|
Molekulargewicht |
305.2 g/mol |
IUPAC-Name |
2-(3-fluorophenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole |
InChI |
InChI=1S/C15H17BFNO2S/c1-14(2)15(3,4)20-16(19-14)12-9-21-13(18-12)10-6-5-7-11(17)8-10/h5-9H,1-4H3 |
InChI-Schlüssel |
CZVILKITZSUNBI-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CSC(=N2)C3=CC(=CC=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


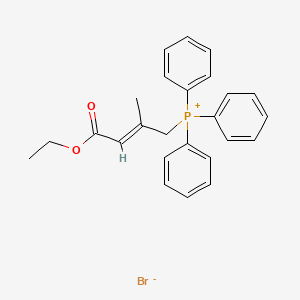

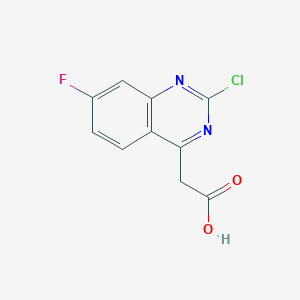
![1-[2-[Hydroxy(pyridin-4-yl)methyl]naphthalen-1-yl]naphthalen-2-ol](/img/structure/B12283553.png)
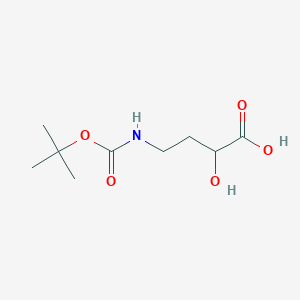

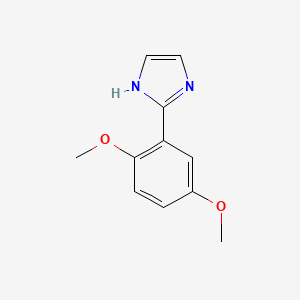
![4-C-[(Phenylmethoxy)methyl]-3-O-(phenylmethyl)-L-lyxofuranose 1,2-diacetate 5-methanesulfonate](/img/structure/B12283579.png)
![Nickel, bis[N-[1-ethyl-1,2,3,4-tetrahydro-6-[(1,3,4-thiadiazol-2-yl-kN3)azo-kN1]-7-quinolinyl]-1,1,1-trifluoromethanesulfonamidato-kN]-](/img/structure/B12283580.png)
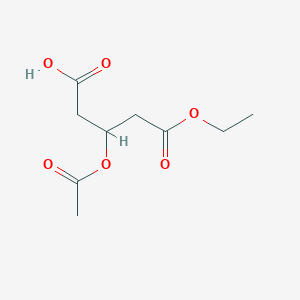


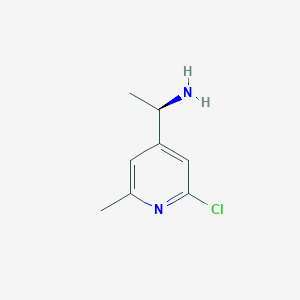
![1-(2,3,5-Tri-O-acetyl--D-ribofuranosyl)-4,6-dichloroimidazo[4,5-c]pyridine](/img/structure/B12283625.png)
